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Compound of Interest

Compound Name: S2116

Cat. No.: B12421648

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
S2116 is a potent, N-alkylated tranylcypromine (TCP) derivative that functions as an inhibitor of

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent

monoamine oxidase homolog that plays a critical role in transcriptional regulation through the

demethylation of mono- and di-methylated lysine residues on histone H3, primarily at positions

4 (H3K4) and 9 (H3K9). Aberrant LSD1 activity is implicated in the pathogenesis of various

cancers, including T-cell acute lymphoblastic leukemia (T-ALL). S2116 has demonstrated

significant preclinical activity in T-ALL models by inducing apoptosis and inhibiting tumor

growth.[1] This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, quantitative data, and detailed experimental protocols for the

characterization of S2116.

Chemical and Physical Properties
S2116 is a small molecule with the following chemical and physical properties:
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Property Value

CAS Number 2262489-89-2

Chemical Formula C22H26ClF2N3O2

Molecular Weight 437.92 g/mol

Appearance Solid

Storage Store at -20°C for long-term stability.

Mechanism of Action
S2116 exerts its anti-leukemic effects in T-ALL through the inhibition of LSD1. This inhibition

leads to epigenetic reprogramming at super-enhancer regions of key oncogenes, ultimately

inducing apoptosis.

Signaling Pathway
In T-ALL, LSD1 is a critical co-factor for the TAL1 transcriptional complex, which is a master

regulator of leukemogenesis. The binding of the TAL1 complex to super-enhancer regions of

oncogenes like NOTCH3 and TAL1 itself leads to their transcriptional repression. S2116, by

inhibiting LSD1, prevents the demethylation of H3K9, leading to an increase in the repressive

H3K9 methylation mark. Concurrently, this leads to a reciprocal decrease in H3K27 acetylation,

a mark of active enhancers. This epigenetic shift results in the transcriptional repression of

NOTCH3 and TAL1, downregulation of their protein products, and subsequent induction of

apoptosis in T-ALL cells.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b12421648/docs?utm_src=pdf-body#in-depth-technical-guide-s2116-cas-no-2262489-89-2
https://www.benchchem.com/product/b12421648/docs?utm_src=pdf-body#in-depth-technical-guide-s2116-cas-no-2262489-89-2
https://www.medchemexpress.com/s2116.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12421648?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

S2116

LSD1

Inhibits

TAL1 Complex

Co-factor

H3K9me2

Demethylates

Super-Enhancer
(NOTCH3, TAL1)

Binds

NOTCH3 & TAL1 Genes

Regulates

H3K9

Transcription
Repression

Apoptosis

Click to download full resolution via product page

Fig. 1: S2116 Mechanism of Action in T-ALL.
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Quantitative Data
In Vitro Efficacy

Cell Line Cancer Type IC50 (µM) Reference

CEM T-ALL 1.1 [1]

MOLT4 T-ALL 6.8 [1]

In Vivo Efficacy
Model Treatment Outcome Reference

T-ALL Xenograft

(mice)

50 mg/kg S2116, IP, 3

times/week for 28

days

Reduced tumor size to

<20% of untreated

control

[1]

Pharmacokinetics
Parameter Value Conditions Reference

T1/2 3.76 hours 50 mg/kg IP in mice [1]

Cmax 12.7 µM 50 mg/kg IP in mice [1]

AUC 59.2 µM•h 50 mg/kg IP in mice [1]

Experimental Protocols
T-ALL Cell Culture

Cell Lines: T-ALL cell lines such as CEM and MOLT4 are commonly used.

Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine

serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Subculture: Split the cells every 2-3 days to maintain a density of 0.5 x 10^6 to 2 x 10^6

cells/mL.
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Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis in T-ALL cells treated with S2116 using Annexin

V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Start:
T-ALL Cell Culture

Treat with S2116
(e.g., 4-8 µM for 24h)

Harvest Cells
(Centrifugation) Wash with PBS Resuspend in

Annexin V Binding Buffer Add Annexin V-FITC & PI Incubate
(15 min, RT, dark)

Analyze by
Flow Cytometry

End:
Quantify Apoptosis

Click to download full resolution via product page

Fig. 2: Experimental Workflow for Apoptosis Assay.

Cell Treatment: Seed T-ALL cells at a density of 1 x 10^6 cells/mL and treat with desired

concentrations of S2116 (e.g., 4-8 µM) or vehicle control (DMSO) for 24 hours.[1]

Cell Harvesting: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.

Washing: Wash the cells twice with ice-cold PBS.

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and

Propidium Iodide (PI) according to the manufacturer's instructions.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative

cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late

apoptosis or necrosis.

Western Blot for NOTCH3 and TAL1
Cell Lysis: After treatment with S2116, wash T-ALL cells with ice-cold PBS and lyse them in

RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide

gel and separate by electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

NOTCH3, TAL1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary

antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

In Vivo T-ALL Xenograft Model
Animal Model: Use immunodeficient mice, such as NOD/SCID or NSG mice.

Cell Implantation: Subcutaneously inject 5-10 x 10^6 T-ALL cells (e.g., MOLT4) in a mixture

of media and Matrigel into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

(Volume = 0.5 x Length x Width^2).

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice

into treatment and control groups. Administer S2116 (e.g., 50 mg/kg, intraperitoneally, 3

times a week) or vehicle control.[1]

Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the

end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
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histology, Western blot).

Conclusion
S2116 is a promising LSD1 inhibitor with potent anti-leukemic activity in T-ALL. Its mechanism

of action, involving the epigenetic repression of key oncogenes NOTCH3 and TAL1, provides a

strong rationale for its further development as a therapeutic agent. The quantitative data and

experimental protocols provided in this guide offer a valuable resource for researchers and

drug development professionals working on S2116 and other LSD1 inhibitors.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [In-Depth Technical Guide: S2116 (CAS No. 2262489-
89-2)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12421648/docs#in-depth-technical-guide-s2116-cas-
no-2262489-89-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12421648?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

